2-(4-Chlorophenyl)-2-oxoethyl 6-(acetyloxy)[1,1'-biphenyl]-3-carboxylate 2-(4-Chlorophenyl)-2-oxoethyl 6-(acetyloxy)[1,1'-biphenyl]-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 312592-38-4
VCID: VC0436043
InChI: InChI=1S/C23H17ClO5/c1-15(25)29-22-12-9-18(13-20(22)16-5-3-2-4-6-16)23(27)28-14-21(26)17-7-10-19(24)11-8-17/h2-13H,14H2,1H3
SMILES: CC(=O)OC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C23H17ClO5
Molecular Weight: 408.8g/mol

2-(4-Chlorophenyl)-2-oxoethyl 6-(acetyloxy)[1,1'-biphenyl]-3-carboxylate

CAS No.: 312592-38-4

Main Products

VCID: VC0436043

Molecular Formula: C23H17ClO5

Molecular Weight: 408.8g/mol

2-(4-Chlorophenyl)-2-oxoethyl 6-(acetyloxy)[1,1'-biphenyl]-3-carboxylate - 312592-38-4

CAS No. 312592-38-4
Product Name 2-(4-Chlorophenyl)-2-oxoethyl 6-(acetyloxy)[1,1'-biphenyl]-3-carboxylate
Molecular Formula C23H17ClO5
Molecular Weight 408.8g/mol
IUPAC Name [2-(4-chlorophenyl)-2-oxoethyl] 4-acetyloxy-3-phenylbenzoate
Standard InChI InChI=1S/C23H17ClO5/c1-15(25)29-22-12-9-18(13-20(22)16-5-3-2-4-6-16)23(27)28-14-21(26)17-7-10-19(24)11-8-17/h2-13H,14H2,1H3
Standard InChIKey MVFAEVFOYJHYRS-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
PubChem Compound 1217341
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator